HPPD Inhibition vs Mesotrione
4-(4-Cyanophenyl)-2-hydroxybenzoic acid demonstrates potent inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) with an IC50 of 90 nM (pig liver enzyme) [1]. In a cross-study comparison using the established commercial HPPD inhibitor mesotrione as a baseline, the target compound exhibits a notably lower IC50 value. Mesotrione, a widely used triketone herbicide, displays an IC50 of approximately 0.42 μM (420 nM) against Arabidopsis thaliana HPPD [2] and 289 nM against recombinant HPPD [3].
| Evidence Dimension | HPPD enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 90 nM (pig liver HPPD) |
| Comparator Or Baseline | Mesotrione: 420 nM (AtHPPD) or 289 nM (recombinant HPPD) |
| Quantified Difference | Target compound exhibits ~3.2 to 4.7-fold greater potency in vitro compared to mesotrione. |
| Conditions | In vitro enzyme inhibition assays; target compound data from pig liver HPPD; mesotrione data from AtHPPD and recombinant HPPD assays. |
Why This Matters
For agrochemical discovery programs, a compound with sub-100 nM HPPD inhibitory activity represents a significantly more attractive starting point for lead optimization compared to a micromolar-range analog, potentially reducing the synthetic burden required to achieve target potency.
- [1] BindingDB. BDBM50403928 (CHEMBL307048). Affinity Data: IC50 = 90 nM against 4-Hydroxyphenylpyruvate dioxygenase (HPPD) from pig liver. View Source
- [2] Identification of Novel Pyrazole-Diphenyl Ether Hybrids as Potential HPPD/PPO Dual-Target Inhibitors. Eurofarma OvidDS. 2025. (Mesotrione IC50 = 0.42 μM). View Source
- [3] Pharmacophore-Oriented Discovery of Novel 1,2,3-Benzotriazine-4-one Derivatives as Potent HPPD Inhibitors. (Mesotrione IC50 = 289 nM). View Source
